N-Methoxy-N,2-dimethylpropanamide

Description

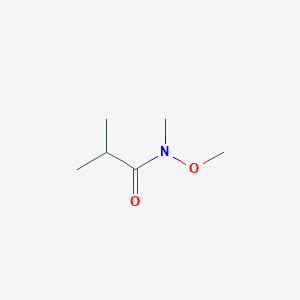

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-methoxy-N,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-5(2)6(8)7(3)9-4/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAWUPFPGLDIOFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60446309 | |

| Record name | N-Methoxy-N,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113778-69-1 | |

| Record name | N-Methoxy-N,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

N Methoxy N,2 Dimethylpropanamide As a Weinreb Amide Analogue

Historical Context and Discovery of Weinreb Amides in Organic Synthesis

The landscape of organic synthesis was significantly altered in 1981 with the introduction of a new class of amides, N-methoxy-N-methylamides, by Steven M. Weinreb and Steven Nahm. wikipedia.org These compounds, now widely known as Weinreb amides, provided a groundbreaking solution to a persistent challenge in the synthesis of ketones and aldehydes. wikipedia.orgnumberanalytics.com Before their discovery, the reaction of organometallic reagents with common acyl compounds like esters or acid chlorides was often plagued by over-addition, leading to the formation of tertiary alcohols instead of the desired ketone. wikipedia.orgyoutube.com This occurred because the initially formed ketone is typically more reactive than the starting acyl compound, leading to a second nucleophilic attack. youtube.com

The development of Weinreb amides offered a reliable and high-yielding method to synthesize ketones from carboxylic acid derivatives. numberanalytics.comorientjchem.org The unique structure of the Weinreb amide, specifically the N-methoxy-N-methyl substitution, proved to be the key to its controlled reactivity. wikipedia.orgnumberanalytics.com This discovery has since become a cornerstone of modern organic synthesis, finding extensive application in the construction of complex molecules, including numerous natural products and pharmaceuticals. wikipedia.orgnih.gov The versatility and dependability of Weinreb amides have solidified their position as indispensable tools for synthetic chemists in both academic and industrial settings. numberanalytics.comunito.it

Unique Reactivity Profile of N-Methoxy-N,2-dimethylpropanamide in Comparison to Traditional Amides

This compound, as an analogue of the classic Weinreb amide, exhibits a distinct reactivity profile that sets it apart from traditional amides. This unique behavior is central to its utility in organic synthesis, particularly in its reactions with potent nucleophiles like organometallic reagents. wikipedia.orgnih.gov

Formation of the Chelated Tetrahedral Intermediate and its Stabilization

The hallmark of the Weinreb amide reaction is the formation of a stable tetrahedral intermediate upon nucleophilic attack. wikipedia.orgwikipedia.org In the case of this compound, when a nucleophile such as a Grignard or organolithium reagent adds to the carbonyl carbon, a tetrahedral intermediate is formed. wikipedia.orgyoutube.com The crucial feature of this intermediate is the chelation of the metal cation (e.g., Mg²⁺ or Li⁺) by both the newly formed anionic oxygen and the nitrogen-bound methoxy (B1213986) group. wikipedia.orgnih.gov This forms a stable five-membered ring that is crucial for the subsequent steps of the reaction. orientjchem.org This chelated intermediate is generally stable at low temperatures, preventing the premature collapse that would lead to unwanted side reactions. wikipedia.org

Prevention of Over-addition in Nucleophilic Acylation Reactions

The stability of the chelated tetrahedral intermediate is the primary reason why Weinreb amides, including this compound, prevent the common problem of over-addition. wikipedia.orgnih.gov In reactions with traditional amides or other carboxylic acid derivatives, the initial tetrahedral intermediate is often unstable and readily collapses to a ketone. youtube.com This newly formed ketone is highly reactive towards the remaining organometallic reagent in the reaction mixture, leading to a second nucleophilic addition and the formation of a tertiary alcohol. wikipedia.orgyoutube.com

In contrast, the chelated intermediate formed from this compound is stable enough to survive in the reaction mixture until a deliberate workup step, typically the addition of an acid. wikipedia.org During the workup, the chelate is broken, and the intermediate collapses to cleanly afford the desired ketone. wikipedia.org This controlled reactivity allows for the precise synthesis of ketones without the formation of alcohol byproducts, a significant advantage in multi-step syntheses. wikipedia.orgnih.gov

Structural Significance of the N-Methoxy Group in Directing Reactivity

The N-methoxy group is the cornerstone of the unique reactivity observed in this compound and other Weinreb amides. wikipedia.orgnumberanalytics.com Its presence is directly responsible for both the activation of the amide towards nucleophilic attack and the stabilization of the resulting intermediate. nih.gov

The oxygen atom of the methoxy group is highly electronegative, exerting an inductive electron-withdrawing effect that increases the electrophilicity of the carbonyl carbon. vaia.com This makes the amide more susceptible to attack by nucleophiles. nih.gov Furthermore, the lone pairs of electrons on the methoxy oxygen play a crucial role in the chelation of the metal ion in the tetrahedral intermediate, as described previously. wikipedia.orgnih.gov This chelation is the key to preventing over-addition. wikipedia.org

Interestingly, the N-methoxy group can also enhance the nucleophilicity of the amide nitrogen itself in certain contexts, enabling reactions that are not possible with traditional amides. nih.gov This dual nature of the N-methoxy group, acting as both an activating group and a stabilizing element, underscores its profound impact on the reactivity of the entire molecule. nih.govvaia.com

Synthetic Methodologies for N Methoxy N,2 Dimethylpropanamide and Its Derivatives

Classical Approaches to N-Methoxy-N,2-dimethylpropanamide Synthesis

The traditional methods for synthesizing this compound, and Weinreb amides in general, have been well-established and widely used in organic chemistry. orientjchem.orgresearchgate.net These approaches typically involve the reaction of a carboxylic acid derivative with N,O-dimethylhydroxylamine or its hydrochloride salt. numberanalytics.comwisc.edu

Reaction of Acid Chlorides with N,O-Dimethylhydroxylamine

One of the most common and earliest methods for preparing this compound involves the reaction of the corresponding acid chloride, isobutyryl chloride, with N,O-dimethylhydroxylamine. wisc.eduwikipedia.org This reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid generated during the reaction. rsc.org The use of N,O-dimethylhydroxylamine hydrochloride is also prevalent, as it is a more stable and easier-to-handle reagent. wikipedia.orgrsc.org

The general procedure involves dissolving the acid chloride and N,O-dimethylhydroxylamine hydrochloride in a suitable solvent like dichloromethane (B109758). rsc.org A base is then added, often at a reduced temperature, to facilitate the reaction. rsc.org The reaction proceeds to form the stable N-methoxy-N-methylamide, which can be isolated after a standard aqueous workup and purification. wisc.edursc.org This method is advantageous due to the high reactivity of acid chlorides, often leading to good yields of the desired product. rsc.org

Amidation of Esters with N,O-Dimethylhydroxylamine

Esters can also serve as starting materials for the synthesis of this compound. researchgate.net The direct reaction of an ester with N,O-dimethylhydroxylamine is generally slow. However, the amidation can be effectively promoted by using organoaluminum reagents, such as trimethylaluminum (B3029685) (AlMe3) or dimethylaluminum chloride (AlMe2Cl). wikipedia.orgthieme-connect.de These reagents activate the N,O-dimethylhydroxylamine, increasing its nucleophilicity. researchgate.net

Alternatively, non-nucleophilic Grignard reagents like isopropyl magnesium chloride can be employed to activate the amine before its addition to the ester. wikipedia.org The reaction of esters with dimethylaluminum amides, generated in situ from trimethylaluminum and the amine, provides a mild and general route to amides. thieme-connect.deresearchgate.net This method has been successfully applied to a variety of esters, including those with sensitive functional groups. wikipedia.orgresearchgate.net

Direct Transformation from Carboxylic Acids using Coupling Reagents

The direct conversion of carboxylic acids to this compound is a highly desirable and atom-economical approach. This transformation is typically achieved using a variety of coupling reagents that activate the carboxylic acid in situ. numberanalytics.comwikipedia.org

Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and racemization. ucl.ac.ukpeptide.comnih.gov Other effective coupling agents include phosphonium-based reagents like BOP and PyBOP, and uronium-based reagents such as HBTU, TBTU, and HATU. numberanalytics.compeptide.com

A notable method involves the use of 1,1'-carbonyldiimidazole (B1668759) (CDI) to activate the carboxylic acid. chemspider.com This approach is particularly useful for substrates containing sensitive functional groups that might not be compatible with the conditions required for acid chloride formation. chemspider.com More recently, a powerful reagent, P[NCH3(OCH3)]3, has been developed for the direct conversion of carboxylic acids, including sterically hindered ones, to Weinreb amides in excellent yields under mild conditions. organic-chemistry.org The combination of triphenylphosphine (B44618) (PPh3) and iodine (I2) has also been shown to be effective for this transformation. nih.gov

Table 1: Comparison of Classical Synthetic Methods for this compound

| Method | Starting Material | Key Reagents | Advantages | Disadvantages | Citations |

| From Acid Chloride | Isobutyryl chloride | N,O-Dimethylhydroxylamine, Pyridine | High reactivity, good yields | Requires preparation of acid chloride | wikipedia.org, rsc.org, wisc.edu |

| From Ester | Methyl isobutyrate | N,O-Dimethylhydroxylamine, AlMe3 or i-PrMgCl | Milder conditions than acid chloride route | Requires stoichiometric organometallic reagents | wikipedia.org, thieme-connect.de, researchgate.net |

| From Carboxylic Acid | Isobutyric acid | Coupling reagents (e.g., DCC, CDI, HATU) | Direct, atom-economical | Coupling reagents can be expensive, produce byproducts | numberanalytics.com, organic-chemistry.org, chemspider.com, peptide.com |

Modern and Optimized Synthetic Routes

In recent years, significant efforts have been directed towards developing more efficient, sustainable, and environmentally friendly methods for the synthesis of amides, including this compound. These modern approaches often focus on the use of catalytic systems and green chemistry principles.

Transition Metal-Catalyzed Amidation Strategies

Transition metal catalysis has emerged as a powerful tool for amide bond formation. researchgate.net Palladium-catalyzed aminocarbonylation of aryl halides or triflates with N,O-dimethylhydroxylamine under an atmosphere of carbon monoxide provides a direct route to aryl Weinreb amides. orientjchem.orgwikipedia.org This method demonstrates good functional group tolerance. orientjchem.org

More recently, transition metal-catalyzed C-H functionalization has been explored using Weinreb amides as directing groups. mdpi.com For instance, palladium-catalyzed C-H activation has been used for the arylation of aryl Weinreb amides. mdpi.com Iridium-catalyzed C-H ortho-iodination of Weinreb amides has also been reported. mdpi.com While these methods primarily focus on the modification of existing Weinreb amides, they highlight the potential of transition metal catalysis in this area. Nickel-catalyzed reductive coupling has also been developed for the direct amidation of esters with nitroarenes, offering a novel approach to amide synthesis. nih.gov

Green Chemistry Approaches to this compound Production

The principles of green chemistry aim to reduce waste and utilize more sustainable resources in chemical synthesis. sigmaaldrich.combohrium.com In the context of this compound synthesis, this translates to the development of catalytic and solvent-free or aqueous-based reaction systems.

Biocatalysis, using enzymes to catalyze amide bond formation, represents a promising green alternative. rsc.org While the specific enzymatic synthesis of this compound is not extensively documented, the general use of hydrolases in low-water systems or ATP-dependent enzymes in aqueous media for amide synthesis is an active area of research. rsc.org

Catalytic dehydrative amidation of carboxylic acids is another green approach. ucl.ac.uk Diboronic acid anhydride (B1165640) has been shown to be a highly efficient catalyst for the dehydrative amidation of carboxylic acids, including the synthesis of Weinreb amides from α-hydroxy carboxylic acids. thieme-connect.comrsc.org The use of silica-based catalysts for direct amide bond formation has also been investigated, although limitations with bulky substrates have been noted. whiterose.ac.uk

Furthermore, the development of methods that operate in environmentally benign solvents is a key aspect of green chemistry. acs.org A protocol for the synthesis of Weinreb amides from acid halides has been developed using a biphasic 2-methyltetrahydrofuran (B130290) (2-MeTHF)/water system, which allows for simple product isolation and minimizes the use of organic solvents. researchgate.net

Table 2: Overview of Modern Synthetic Approaches

| Approach | Key Features | Examples/Catalysts | Potential Advantages | Citations |

| Transition Metal-Catalyzed Amidation | Use of transition metals to facilitate amide bond formation. | Pd-catalyzed aminocarbonylation, Ni-catalyzed reductive coupling | High efficiency, novel reaction pathways | wikipedia.org, orientjchem.org, nih.gov |

| Green Chemistry Approaches | Focus on sustainability, waste reduction, and use of benign reagents/solvents. | Biocatalysis, diboronic acid anhydride-catalyzed dehydrative amidation, reactions in green solvents (e.g., 2-MeTHF/water) | Reduced environmental impact, improved safety, potential for milder reaction conditions | rsc.org, thieme-connect.com, researchgate.net, rsc.org |

Solvent-Free Methods

The development of solvent-free reaction conditions represents a significant advancement in green chemistry, aiming to reduce volatile organic compound (VOC) emissions and simplify product purification. While specific research on the solvent-free synthesis of this compound is not extensively documented in publicly available literature, general methodologies for solvent-free amide synthesis are well-established and can be applied.

One prominent solvent-free approach is mechanochemistry , which utilizes mechanical force, such as ball milling, to initiate chemical reactions. rsc.org This technique has been successfully employed for the synthesis of various amides, often with improved reaction times and yields compared to traditional solvent-based methods. The direct amidation of esters with amines under solvent-free mechanochemical conditions, often facilitated by a base, presents a viable pathway.

Another approach involves the direct heating of a mixture of the carboxylic acid or its derivative with the amine in the absence of a solvent. While potentially effective, this method requires careful temperature control to prevent decomposition.

The table below outlines potential solvent-free methods applicable to the synthesis of this compound, based on general amide synthesis literature.

| Method | Reactants | Conditions | Potential Advantages |

| Mechanochemistry (Ball Milling) | Isobutyryl chloride, N,O-dimethylhydroxylamine | Grinding in a ball mill | Reduced solvent waste, potentially faster reaction |

| Direct Heating | Isobutyric acid, N,O-dimethylhydroxylamine, coupling agent | Neat reaction mixture, controlled heating | Avoids solvent, simple setup |

It is important to note that the optimization of these solvent-free methods for the specific synthesis of this compound would require dedicated experimental investigation to determine ideal reaction conditions and yields.

Use of Sustainable Solvents in Synthesis

The replacement of hazardous and environmentally persistent solvents with greener alternatives is a key focus in sustainable chemical manufacturing. While N,N-dimethylformamide (DMF) and dichloromethane (DCM) have been traditionally used for amide bond formation, their toxicity and environmental impact have prompted a search for safer substitutes. justia.com

A related compound, 3-methoxy-N,N-dimethylpropanamide, has itself been identified as a promising sustainable solvent for polymer synthesis, highlighting the potential for this class of compounds in green chemistry applications. justia.com For the synthesis of this compound, several green solvents can be considered as replacements for traditional ones.

Table of Potential Sustainable Solvents:

| Solvent | Class | Rationale for Use |

| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-derived | Lower toxicity than THF, derived from renewable resources |

| Cyclopentyl methyl ether (CPME) | Ether | High boiling point, low peroxide formation, favorable environmental profile. mdpi.com |

| Water | Benign | Environmentally safest solvent, though solubility of reactants can be a challenge |

Stereoselective Synthesis of Chiral this compound Analogues

The synthesis of chiral molecules with a high degree of stereochemical purity is of paramount importance in the pharmaceutical and agrochemical industries. For this compound analogues containing stereocenters, stereoselective synthesis is crucial. The development of methods for the asymmetric synthesis of chiral Weinreb amides has been an active area of research. nih.govorientjchem.orgrsc.org

One established strategy involves the use of a chiral auxiliary. In this approach, a chiral auxiliary is attached to the substrate, directing the stereochemical outcome of a subsequent reaction. The auxiliary is then cleaved to yield the desired enantiomerically enriched product.

Another powerful technique is the conjugate addition of a chiral lithium amide to an α,β-unsaturated Weinreb amide. This method has been shown to proceed with high diastereoselectivity, providing access to β-amino Weinreb amides which are valuable precursors for other chiral molecules. nih.gov

Furthermore, the direct conversion of carboxylic acids containing a stereocenter to the corresponding chiral Weinreb amides can be achieved without racemization using specific coupling reagents. acs.org

Key Strategies for Stereoselective Synthesis:

| Strategy | Description | Key Features |

| Chiral Auxiliary | A chiral molecule is temporarily incorporated to guide the stereochemistry of a reaction. | Wide applicability, well-established protocols. |

| Asymmetric Conjugate Addition | Addition of a chiral nucleophile to an α,β-unsaturated Weinreb amide. | High diastereoselectivity, provides access to chiral β-amino amides. nih.gov |

| Stereoconservative Coupling | Direct conversion of a chiral carboxylic acid to a Weinreb amide without loss of stereochemical integrity. | High efficiency, preserves existing chirality. acs.org |

The application of these methodologies allows for the synthesis of a wide range of chiral this compound analogues, which can serve as important building blocks in the development of new chemical entities with specific biological activities.

Reaction Mechanisms and Mechanistic Studies of N Methoxy N,2 Dimethylpropanamide Transformations

Detailed Analysis of Nucleophilic Addition to the Carbonyl Carbon

The cornerstone of N-Methoxy-N,2-dimethylpropanamide's utility lies in its reaction with organometallic reagents, such as Grignard reagents or organolithium species. acs.orgwikipedia.org The process initiates with the nucleophilic addition of the organometallic reagent to the electrophilic carbonyl carbon of the amide. chemistrysteps.comyoutube.com This addition leads to the formation of a tetrahedral intermediate. wikipedia.orgpinterest.com Unlike similar reactions with other carboxylic acid derivatives that often result in over-addition to form tertiary alcohols, the reaction with this compound selectively stops at the ketone stage after workup. orientjchem.orgyoutube.com This selectivity is a direct consequence of the stability of the tetrahedral intermediate. acs.orgorientjchem.org

Role of Chelation in Stabilizing the Tetrahedral Intermediate

The remarkable stability of the tetrahedral intermediate formed during the reaction of this compound is attributed to a phenomenon known as chelation. wikipedia.orgnih.gov The methoxy (B1213986) group on the nitrogen atom plays a crucial role by coordinating with the metal ion (e.g., Mg²⁺ from a Grignard reagent or Li⁺ from an organolithium reagent) in conjunction with the newly formed oxyanion. wikipedia.orgyoutube.com This forms a stable five-membered chelate ring. orientjchem.orgnih.gov This chelation prevents the collapse of the tetrahedral intermediate, which would otherwise lead to the elimination of the methoxyamine group and subsequent further reaction with another equivalent of the nucleophile. wikipedia.org The stability of this chelated intermediate is maintained at low temperatures, necessitating a low-temperature quench to proceed to the final product. wikipedia.org

Table 1: Key Features of the Nucleophilic Addition to this compound

| Feature | Description |

| Initial Step | Nucleophilic attack of an organometallic reagent on the carbonyl carbon. |

| Intermediate | Formation of a tetrahedral intermediate. |

| Stabilization | The tetrahedral intermediate is stabilized by chelation involving the methoxy group and the metal ion. |

| Outcome | Prevention of over-addition, leading to the formation of ketones upon workup. |

Protonation and Hydrolysis Steps in Ketone/Aldehyde Formation

The stable tetrahedral intermediate does not collapse to form the ketone or aldehyde directly. acs.orgyoutube.com Instead, it persists until an acidic aqueous workup is performed. youtube.compinterest.com During the workup, the intermediate is protonated, which disrupts the chelation and leads to the collapse of the tetrahedral structure. wikipedia.org This collapse results in the elimination of the N-methoxy-N-methylamine moiety and the formation of the corresponding ketone or aldehyde. wikipedia.orgpinterest.com This two-step process—stable intermediate formation followed by controlled hydrolysis—is the key to the selective synthesis of ketones and aldehydes using this compound. acs.orgorientjchem.org

Mechanistic Investigations of Derivatization Reactions

Beyond its well-established role in ketone and aldehyde synthesis, this compound and related Weinreb amides can undergo various other transformations.

Electrophilic Amidation Mechanisms

While the primary reactivity of this compound involves nucleophilic attack at the carbonyl carbon, the amide nitrogen can also participate in reactions. In certain contexts, the nitrogen atom can act as a nucleophile. For instance, the synthesis of Weinreb amides often involves the reaction of an acid chloride with N,O-dimethylhydroxylamine, where the nitrogen of the hydroxylamine (B1172632) acts as the nucleophile in an electrophilic amidation reaction. wikipedia.orgorientjchem.org

C-O Cross-Coupling Mechanisms

Recent studies have explored the use of Weinreb amides in transition metal-catalyzed reactions. nih.gov While specific mechanistic details for C-O cross-coupling directly on this compound are not extensively documented in the provided results, the general principles of such reactions on related amides suggest the potential for oxidative addition of a metal catalyst to the C-N bond, followed by reductive elimination to form a C-O bond. Further research is needed to fully elucidate these pathways for this specific substrate.

Applications of N Methoxy N,2 Dimethylpropanamide in Complex Molecule Synthesis

Versatile Intermediate in Ketone and Aldehyde Synthesis

N-Methoxy-N,2-dimethylpropanamide and related N-methoxy-N-methylamides, commonly known as Weinreb amides, are highly effective acylating agents for the synthesis of ketones and aldehydes. nih.govorientjchem.org The primary advantage of using these amides over other carboxylic acid derivatives, such as acid chlorides or esters, is the prevention of over-addition by organometallic reagents. nih.govresearchgate.net

When organolithium or Grignard reagents react with a Weinreb amide, they form a stable, metal-chelated tetrahedral intermediate. nih.gov This intermediate is stable at low temperatures and does not readily collapse to a ketone until acidic workup. researchgate.net This stability prevents the newly formed ketone from reacting further with the organometallic reagent, thus avoiding the formation of tertiary alcohol byproducts, a common issue with other acylating agents. nih.govresearchgate.net

The synthesis of ketones using this method, known as the Weinreb-Nahm ketone synthesis, is a widely adopted and reliable method in organic chemistry. researchgate.net It is compatible with a wide array of functional groups, making it a valuable tool in multi-step syntheses. orientjchem.org

In addition to ketone synthesis, this compound can be readily reduced to form aldehydes. nih.govresearchgate.net The use of hydride reagents, such as lithium aluminum hydride (LiAlH₄), allows for the selective reduction of the amide to the corresponding aldehyde, again without significant over-reduction to the alcohol. nih.govresearchgate.net

| Weinreb Amide | Organometallic Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| N-methoxy-N-methylbenzamide | Phenylmagnesium bromide | Benzophenone | 94% | nih.gov |

| N-methoxy-N-methyl-2-phenylacetamide | Methylmagnesium bromide | 1-Phenyl-2-propanone | 92% | nih.gov |

| N-methoxy-N-methylcinnamamide | Methyl lithium | 4-Phenyl-3-buten-2-one | 87% | nih.gov |

Role in Natural Product Total Synthesis

The reliability and chemoselectivity of the Weinreb amide functionality have made it an indispensable tool in the total synthesis of complex natural products. researchgate.net Its ability to serve as a robust precursor for ketones and aldehydes allows for the strategic coupling of complex fragments in the late stages of a synthetic sequence.

Synthesis of Macrosphelides

The Weinreb ketone synthesis has been instrumental in the synthesis of macrosphelides, a family of 16-membered macrolactones with potential applications as anticancer agents. researchgate.netorientjchem.org In a formal total synthesis of (+)-macrosphelide A, a protected form of lactic acid was converted into its corresponding Weinreb amide. orientjchem.org This intermediate was then reacted with the lithiated anion of a vinylogous orthoester to produce an unsaturated ketone in a 90% yield. orientjchem.org This ketone was a key building block that was carried forward through several steps to form the seco-acid of macrosphelide A. orientjchem.org

Synthesis of Amphidinolide J

The total synthesis of Amphidinolide J, a marine macrolide, provides another example of the utility of Weinreb amides. researchgate.netrsc.orgmychemblog.com A key step in the convergent synthesis of this natural product involved the coupling of two major fragments. mychemblog.com The C13-C20 subunit was constructed as a Weinreb amide. mychemblog.com This amide was then reacted with an alkynyllithium reagent, derived from the C1-C12 fragment, to form the crucial C12-C13 carbon-carbon bond, leading to the formation of a key ketone intermediate. rsc.orgmychemblog.com

Synthesis of Spirofugins

The synthesis of the antibiotic family of spirofungins has also utilized the Weinreb ketone synthesis. researchgate.net Specifically, key steps in the total synthesis of spirofungins A and B have involved the use of Weinreb amides as important coupling partners for various molecular fragments. orientjchem.orgresearchgate.net This highlights the broad applicability of this methodology in constructing complex, biologically active molecules.

Applications in Chondrosterins Synthesis

A review of the published literature on the total synthesis of Chondrosterins I and J did not reveal the use of this compound or other Weinreb amides. researchgate.netrsc.org The reported synthetic strategies for these compounds have centered on other key reactions, such as desymmetric intramolecular aldol (B89426) reactions. researchgate.netrsc.org

Utilisation in Archazolid A Synthesis

The total synthesis of Archazolid A, a potent inhibitor of vacuolar-type H+-ATPase (V-ATPase), has made use of a derivative of this compound. orientjchem.orgrsc.org In the synthesis of a key fragment, (R)-methyl 3-(tert-butyldimethylsilyloxy)-2-methylpropanoate was converted into the corresponding Weinreb amide, namely (R)-3-(tert-butyldimethylsilyloxy)-N-methoxy-N,2-dimethylpropanamide. orientjchem.org This transformation was achieved by reacting the starting ester with N,O-Dimethylhydroxylamine hydrochloride and isopropylmagnesium chloride in THF at -20 °C. orientjchem.org This Weinreb amide served as a crucial intermediate for the subsequent elaboration of the northern fragment of Archazolid A. orientjchem.org

Applications in Etnangien Synthesis

Etnangien is a potent macrolide antibiotic that has garnered significant attention due to its inhibitory activity against bacterial RNA polymerase. nih.govacs.orgnih.gov The total synthesis of such a complex natural product is a formidable challenge that requires a highly strategic and efficient approach. While the detailed experimental procedures for every step of published Etnangien syntheses are not always fully disclosed in the primary literature, the construction of its intricate polyketide backbone would typically involve the use of versatile building blocks. acs.orgcapes.gov.br

Weinreb amides, such as this compound, are well-established precursors for the synthesis of ketones, which are in turn crucial intermediates in carbon-carbon bond-forming reactions like aldol additions – a key process in building polyketide chains. The general strategy for the total synthesis of Etnangien has been reported to involve stereoselective aldol reactions, a Heck macrocyclization, and a late-stage Stille coupling to attach the side chain. nih.govacs.orgnih.gov Although the specific use of this compound is not explicitly detailed in the abstracts of the seminal papers on Etnangien's total synthesis, the application of a Weinreb amide to introduce a specific acyl group is a highly plausible and common strategy in such complex synthetic endeavors.

Precursor for Advanced Pharmaceutical Intermediates

This compound serves as a critical starting material for the creation of various advanced pharmaceutical intermediates, contributing to the development of new therapeutic agents.

Synthesis of Pteridine (B1203161) Derivatives

Intermediate in Anticancer and Antimicrobial Compound Production

The development of novel anticancer and antimicrobial agents is a cornerstone of medicinal chemistry research. This compound can play a role as a versatile building block in the synthesis of these therapeutic agents.

Pteridine derivatives, as mentioned, exhibit significant anticancer properties. globalresearchonline.netnih.gov The synthesis of these compounds can be designed to incorporate various side chains to modulate their biological activity. The use of this compound could allow for the introduction of an isobutyryl group onto a precursor molecule, which could then be elaborated into a final pteridine-based anticancer drug.

In the realm of antimicrobial agents, fatty acid amides have been shown to possess significant antibacterial and antifungal activity. nih.gov While not a fatty acid derivative itself, this compound can be used to introduce a specific acyl group in the synthesis of more complex antimicrobial compounds. For instance, the synthesis of novel bibenzoimidazolyl derivatives with antimicrobial properties has been reported, and the general synthetic strategies could potentially be adapted to incorporate fragments derived from this compound. benthamscience.com

Building Block for Complex Organic Molecules

The inherent reactivity and stability of Weinreb amides make them ideal building blocks for the construction of complex organic molecules, including a wide array of natural products. rsc.org The ability of this compound to react with organometallic reagents to form ketones in a controlled manner, without the common side reaction of over-addition, is a significant advantage in multi-step syntheses. organic-chemistry.org

This controlled reactivity allows for the precise installation of an isobutyryl moiety into a growing molecular framework. This fragment can be a key structural element or a precursor for further functional group transformations. While specific examples detailing the use of this compound in the total synthesis of a broad range of natural products are not always explicitly highlighted, the general utility of Weinreb amides in this field is well-documented. core.ac.uknih.gov A patent for the preparation of polyamide-imide resins mentions the use of 3-methoxy N,N-dimethylpropanamide as a cosolvent, highlighting the industrial relevance of similar structures. google.com

Synthesis of Specialized Chemical Entities

Acylnaphthylamines Synthesis

Acylnaphthylamines are a class of compounds with potential applications in materials science and as pharmaceutical intermediates. The synthesis of these compounds can be achieved through the acylation of naphthylamines. While various acylating agents can be employed, the use of a Weinreb amide like this compound offers a mild and efficient alternative. The reaction would involve the treatment of a naphthylamine derivative with a reagent prepared from this compound, likely through its conversion to a more reactive acylating species, or by direct coupling under specific conditions. Although detailed procedures for the synthesis of acylnaphthylamines specifically using this compound are not prevalent in the literature, the general principles of amide synthesis and acylation reactions support its potential utility in this context.

Uncharted Territory: The Role of this compound in Benzoquinazoline Synthesis Remains Undocumented

Despite the versatile applications of Weinreb amides in organic synthesis, a comprehensive review of scientific literature reveals a notable absence of specific studies detailing the use of this compound in the formation of benzoquinazolines. While the general reactivity of Weinreb amides suggests a potential synthetic route, direct evidence and detailed research findings for this particular transformation are not presently available in published works.

The synthesis of quinazolinones, the core structure of many benzoquinazolines, often involves the acylation of 2-aminobenzamides or related precursors. Weinreb amides, such as this compound, are well-established reagents for the introduction of acyl groups to form ketones and other carbonyl compounds. In theory, this compound could react with a suitable aminobenzamide to yield an N-(2-acylaminophenyl)amide, a key intermediate that could then undergo cyclization to form a quinazolinone.

However, a thorough search of chemical databases and scholarly articles did not yield any specific examples or established protocols for this reaction. The existing literature on quinazolinone synthesis describes a variety of other methods, including the reaction of anthranilic acids with amides, the condensation of 2-aminobenzonitriles with aldehydes, and transition metal-catalyzed cyclizations.

The lack of specific data precludes the presentation of detailed research findings, reaction conditions, or yields for the formation of benzoquinazolines using this compound. Consequently, no data tables can be generated for this specific application.

While the fundamental principles of organic chemistry allow for the postulation of a synthetic pathway, the absence of empirical data means that the efficiency, substrate scope, and potential side reactions of such a process remain purely speculative. Further research would be required to explore this potential application and to determine if this compound offers any advantages over currently employed synthetic methods for benzoquinazoline formation.

Advanced Characterization and Structural Elucidation of N Methoxy N,2 Dimethylpropanamide and Its Complexes

Spectroscopic Analysis Techniques

Spectroscopic methods are fundamental in determining the molecular structure of N-Methoxy-N,2-dimethylpropanamide. These techniques provide detailed information about the connectivity of atoms and the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound in solution. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all protons and carbons within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, the following proton signals are anticipated: a doublet for the six equivalent protons of the two methyl groups of the isopropyl moiety, a septet for the single proton of the isopropyl group, a singlet for the three protons of the N-methyl group, and a singlet for the three protons of the N-methoxy group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The expected signals for this compound would include distinct resonances for the carbonyl carbon, the methine carbon of the isopropyl group, the methyl carbons of the isopropyl group, the N-methyl carbon, and the N-methoxy carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O | - | ~178 |

| CH(CH₃)₂ | Septet | - |

| CH(CH ₃)₂ | Doublet, 6H | ~20 |

| N-CH₃ | Singlet, 3H | ~33 |

| O-CH₃ | Singlet, 3H | ~61 |

Note: Predicted values are based on typical ranges for similar functional groups and may vary based on solvent and experimental conditions.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The most characteristic absorption band in the FT-IR spectrum is the strong carbonyl (C=O) stretching vibration of the amide group, which is typically observed in the region of 1640–1680 cm⁻¹. Other significant absorptions include C-H stretching vibrations from the alkyl groups around 2850–3000 cm⁻¹, and C-N and C-O stretching vibrations at lower wavenumbers. For a related compound, 2-(4-(tert-Butyl)phenyl)-N-methoxy-N,2-dimethylpropanamide, the carbonyl stretch is observed at 1655 cm⁻¹. creative-biostructure.com

Table 2: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H (sp³) | Stretching | 2850 - 3000 |

| C=O (Amide) | Stretching | 1640 - 1680 |

| C-N | Stretching | 1000 - 1350 |

| C-O | Stretching | 1000 - 1300 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming its molecular formula as C₆H₁₃NO₂. The exact mass of the molecule is 131.094635 g/mol . evitachem.com The fragmentation pattern observed in the mass spectrum can also provide structural information. Common fragmentation pathways for Weinreb amides involve cleavage of the N-O bond and the bonds adjacent to the carbonyl group.

Thermal Analysis Techniques

Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. For this compound, these methods are particularly useful for assessing its volatility and thermal stability.

Thermogravimetric Analysis (TGA) for Volatility and Stability Studies

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. creative-biostructure.comaurigaresearch.cominnovatechlabs.com This technique is instrumental in determining the thermal stability and decomposition profile of this compound. A typical TGA experiment would involve heating a small sample of the compound in an inert atmosphere (e.g., nitrogen) to observe weight loss due to volatilization or decomposition.

A TGA thermogram would reveal the temperature at which the compound begins to lose mass, providing an indication of its volatility and the onset of decomposition. The shape of the TGA curve can indicate whether the decomposition occurs in a single step or through multiple stages. This information is critical for understanding the thermal limits of the compound and for applications where thermal stability is a key factor. creative-biostructure.comaurigaresearch.cominnovatechlabs.com

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. A DSC analysis of this compound would provide critical information about its thermal stability, purity, and any phase transitions it may undergo.

A typical DSC thermogram plots heat flow against temperature. For this compound, which is a liquid at room temperature, a DSC experiment would likely be conducted over a broad temperature range to identify key thermal events.

Hypothetical DSC Data Table for this compound:

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) |

| Glass Transition | Data Not Available | Data Not Available | Not Applicable |

| Crystallization | Data Not Available | Data Not Available | Data Not Available |

| Melting | Data Not Available | Data Not Available | Data Not Available |

| Boiling/Decomposition | Data Not Available | Data Not Available | Data Not Available |

Detailed Research Findings (Hypothetical):

Were a DSC analysis to be performed, one would look for a glass transition temperature (Tg), which is characteristic of amorphous solids and can sometimes be observed for liquids upon cooling and reheating. If the compound were to crystallize upon cooling, a subsequent heating scan would reveal a melting point (Tm), characterized by a sharp endothermic peak. The enthalpy of fusion (ΔHfus) associated with this peak would quantify the energy required to melt the crystalline structure. At higher temperatures, an endothermic event corresponding to the boiling point would be expected, potentially followed by or overlapping with exothermic or endothermic peaks indicating thermal decomposition. The precise temperatures and enthalpies of these transitions would be invaluable for understanding the compound's physical properties and processing parameters.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is contingent on the availability of a crystal structure, which has not been reported for this compound in the searched literature.

If a crystal structure were determined, Hirshfeld surface analysis could be employed to generate a three-dimensional map of the closest intermolecular contacts. The surface is colored according to different properties, such as dnorm (normalized contact distance), which highlights regions of significant intermolecular interaction.

Hypothetical Hirshfeld Surface Analysis Data for this compound:

| Interaction Type | Percentage Contribution (%) |

| H···H | Data Not Available |

| O···H/H···O | Data Not Available |

| C···H/H···C | Data Not Available |

| N···H/H···N | Data Not Available |

| Other | Data Not Available |

Detailed Research Findings (Hypothetical):

For a molecule like this compound, which contains a polar amide group and several methyl groups, a Hirshfeld analysis would be expected to reveal a variety of intermolecular contacts. The most significant contributions would likely come from van der Waals interactions, visualized as H···H contacts, due to the abundance of hydrogen atoms.

Computational and Theoretical Studies on N Methoxy N,2 Dimethylpropanamide

Quantum Chemical Investigations

Quantum chemical methods are fundamental to understanding the electronic structure and reactivity of molecules. For N-Methoxy-N,2-dimethylpropanamide, these investigations would provide a foundational understanding of its intrinsic properties.

Density Functional Theory (DFT) Calculations

While specific DFT studies on this compound are not extensively published, this theoretical approach is a cornerstone of modern computational chemistry. DFT calculations could elucidate key parameters such as optimized molecular geometry, vibrational frequencies, and electronic properties. Such calculations would typically employ a functional, like B3LYP, and a basis set to solve the Schrödinger equation in a computationally efficient manner, providing a robust theoretical framework for the molecule's behavior.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's chemical reactivity and kinetic stability. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A larger gap suggests higher stability and lower reactivity. For this compound, FMO analysis would identify the electron-donating (HOMO) and electron-accepting (LUMO) regions of the molecule, offering insights into its potential reaction mechanisms.

| Parameter | Description | Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the propensity to donate electrons. A higher energy value suggests a better electron donor. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept electrons. A lower energy value suggests a better electron acceptor. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A large gap implies high kinetic stability and low chemical reactivity. A small gap suggests the molecule is more reactive. |

This table represents the type of data that would be generated from a specific FMO analysis.

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MESP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For this compound, an MESP map would highlight the electronegative oxygen and nitrogen atoms as regions of negative potential, while the hydrogen atoms would exhibit positive potential. This provides a visual guide to its intermolecular interactions.

Molecular Dynamics Simulations

To date, specific molecular dynamics (MD) simulation studies for this compound have not been identified in publicly accessible literature. MD simulations would be instrumental in understanding the conformational dynamics and behavior of this molecule in a simulated biological environment, such as in solution or near a protein. These simulations could track the movements of atoms over time, providing insights into its flexibility, solvation, and interactions with other molecules.

In Silico Analysis of Biological Interactions

The potential for this compound to interact with biological targets can be explored using in silico methods, which offer a preliminary assessment before more resource-intensive experimental studies.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While no specific molecular docking studies featuring this compound have been published, this method would be critical in identifying potential protein targets. The process involves docking the 3D structure of the amide into the binding site of a target protein and scoring the interactions to estimate the binding affinity. The results of such studies, typically presented in terms of binding energy (kcal/mol), could suggest potential biological activities for the compound.

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| Hypothetical Target 1 | e.g., -7.5 | e.g., TYR 84, SER 122 |

| Hypothetical Target 2 | e.g., -6.8 | e.g., LEU 25, PHE 28 |

This table illustrates the kind of data that would be produced from molecular docking studies.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

The prediction of ADMET properties is a critical step in the early phases of drug development. This computational screening helps to identify candidates with favorable pharmacokinetic profiles and to flag potential liabilities, thereby reducing the likelihood of late-stage failures. Online tools and specialized software are routinely used to calculate a range of descriptors that correlate with a compound's behavior in the human body.

For a given compound, these predictions would typically be presented in a detailed table, outlining parameters such as intestinal absorption, blood-brain barrier penetration, metabolism by cytochrome P450 enzymes, and various toxicity endpoints. However, no such specific, detailed research findings or data tables have been published for this compound. General information for a similarly named but distinct compound, 3-chloro-N-(4-hydroxy-3-methoxy-benzyl)-2,2-dimethyl propanamide, indicates that such analyses are feasible and provide valuable insights into drug-likeness and bioavailability. tandfonline.com For instance, the bioavailability score and adherence to rules like Lipinski's are common outputs of such studies. tandfonline.com Without a dedicated study, any ADMET profile for this compound remains purely speculative.

Topological Analyses (ELF, LOL, RDG) for Reactivity and Stability

Topological analyses of molecular electron density, such as the Electron Localization Function (ELF), the Localized Orbital Locator (LOL), and the Reduced Density Gradient (RDG), provide a profound understanding of chemical bonding, reactivity, and non-covalent interactions. These methods partition the molecular space into regions that can be associated with chemical concepts like cores, lone pairs, and bonds.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are used to visualize and quantify the regions of electron localization, offering insights into the nature of chemical bonds and the locations of electron pairs. tandfonline.com High ELF or LOL values typically indicate covalent bonds or lone pairs, while lower values suggest regions of electron delocalization. These analyses are instrumental in predicting sites susceptible to electrophilic or nucleophilic attack.

Reduced Density Gradient (RDG) analysis is particularly useful for identifying and characterizing non-covalent interactions, such as hydrogen bonds and van der Waals forces, which are crucial for molecular stability and crystal packing. tandfonline.com The analysis of RDG scatterplots can distinguish between attractive and repulsive interactions. tandfonline.com

While these techniques are powerful, their application to this compound has not been reported in the scientific literature. Studies on other molecules demonstrate that ELF, LOL, and RDG analyses can reveal detailed information about electronic structure and intermolecular forces, but this level of insight is currently unavailable for the target compound. tandfonline.com

Derivatization and Functionalization Strategies

Alkylation and Arylation Reactions

A significant advantage of N-methoxy-N,2-dimethylpropanamide and related Weinreb amides is their reaction with organometallic reagents, such as Grignard and organolithium reagents, to produce ketones. wikipedia.orgorientjchem.org This transformation is a form of alkylation or arylation of the carbonyl carbon. The reaction proceeds through a stable tetrahedral intermediate, which is chelated by the methoxy (B1213986) group. wikipedia.orgstackexchange.com This chelation prevents the common problem of over-addition, where a second equivalent of the nucleophile would typically add to the newly formed ketone to yield a tertiary alcohol. wikipedia.org The ketone is only formed upon acidic workup when the stable intermediate collapses. stackexchange.com

This method is highly efficient for the synthesis of a wide variety of ketones, including biaryl ketones, from functionalized Grignard reagents. rsc.org The reaction tolerates a broad range of functional groups on both the Weinreb amide and the organometallic reagent. wikipedia.org Furthermore, a one-pot procedure involving the sequential addition of two different organolithium reagents to a Weinreb amide allows for the modular synthesis of diverse and highly functionalized ketones. rsc.org

| Reactant | Reagent | Product | Key Feature |

|---|---|---|---|

| This compound | Grignard Reagent (R-MgX) | Ketone (R-C(O)-CH(CH₃)₂) | Avoids over-addition to form tertiary alcohols. wikipedia.orgcommonorganicchemistry.com |

| This compound | Organolithium Reagent (R-Li) | Ketone (R-C(O)-CH(CH₃)₂) | Stable chelated intermediate prevents side reactions. wikipedia.orgrsc.org |

Reduction to Aldehydes with Metal Hydrides

The reduction of this compound to the corresponding aldehyde, isobutyraldehyde, is a key transformation. This is typically achieved using metal hydride reducing agents. Common reagents for this purpose include lithium aluminum hydride (LiAlH₄) and diisobutylaluminum hydride (DIBAL-H). escholarship.orgtcichemicals.com Similar to the alkylation reactions, the success of this reduction lies in the formation of a stable five-membered cyclic chelate intermediate after the initial hydride attack. stackexchange.com This intermediate is stable at low temperatures and does not collapse to the aldehyde until aqueous workup, thus preventing over-reduction to the corresponding primary alcohol. stackexchange.comacs.org

More recently, milder and more chemoselective reagents have been developed for this transformation. One such reagent is chloromagnesium dimethylaminoborohydride (MgAB), which can efficiently reduce Weinreb amides to aldehydes under ambient conditions. escholarship.orgescholarship.org This method offers an attractive alternative to the more reactive and less selective traditional hydride reagents. escholarship.org

| Reducing Agent | Reaction Conditions | Advantage |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Low temperature, followed by aqueous workup | Effective reduction to the aldehyde. wikipedia.orgorientjchem.org |

| Diisobutylaluminum hydride (DIBAL-H) | Low temperature, followed by aqueous workup | Commonly used for controlled reduction. escholarship.org |

| Chloromagnesium dimethylaminoborohydride (MgAB) | Ambient temperature | Mild, chemoselective, and efficient. escholarship.org |

Oxidation Reactions

The oxidation of N-alkoxy amides can lead to various products depending on the substrate and the oxidizing agent used. For instance, the oxidation of N-acyl cyclic amines, which share structural similarities with this compound, has been achieved using ruthenium porphyrin catalysts. This reaction can result in the oxidative cleavage of a C-N bond. nih.gov Another approach involves the use of oxoammonium catalysts for the oxidation of N-substituted amines, including amides, to their corresponding imides. chemrxiv.org

In a study focused on the cyclization of N-hydroxy-N-(2-oxoalkyl)amides, the N-hydroxy group was methylated to an N-methoxy group to investigate the reaction mechanism. This work highlighted that under certain basic conditions, oxidative cyclization can occur. researchgate.net Furthermore, the cathodic reduction of N-methoxy amides can lead to the cleavage of the N-O bond, generating a methoxy radical and an amide anion. jst.go.jp

Nucleophilic Substitution Reactions of Substituted Derivatives

The N-methoxy group and its derivatives can participate in nucleophilic substitution reactions. For example, N-chloro-N-methoxy amides can be used to generate N-methoxy-N-acylnitrenium ions. These electrophilic species can then undergo intramolecular electrophilic aromatic substitution, where an aromatic ring acts as a nucleophile, leading to the formation of nitrogen heterocyclic compounds that retain the N-methoxy amide group.

Additionally, studies have shown that the methoxy group on an aromatic ring can be displaced by a tethered amine nucleophile in an intramolecular fashion, facilitated by a sodium hydride-lithium iodide composite. ntu.edu.sg While not a direct reaction of this compound itself, this demonstrates the potential for nucleophilic substitution involving the methoxy moiety in related systems. The cathodic reduction of N-methoxy amides also results in the effective substitution of the methoxy group through cleavage of the N-O bond. jst.go.jp

Metal Complexation with this compound as a Ligand

This compound and its close analogue, N-methoxy-2,2-dimethylpropanamide, can act as effective ligands in the synthesis of metal complexes. The presence of both nitrogen and oxygen atoms allows for the formation of stable chelate rings with metal centers, which is particularly useful in the design of precursors for materials science applications. escholarship.orgresearchgate.net

Heteroleptic indium complexes have been synthesized using N-alkoxy carboxamide ligands, such as N-methoxy-2,2-dimethylpropanamide, for the development of indium oxide (In₂O₃) thin films. researchgate.net These complexes are designed as precursors for atomic layer deposition (ALD), a technique used to create uniform, high-quality thin films. The resulting indium oxide films have potential applications in thin-film transistors. The use of these N-alkoxy carboxamide ligands allows for the synthesis of indium precursors with desirable properties for the ALD process. researchgate.net

N-Methoxy-2,2-dimethylpropanamide (mdpaH) has been successfully employed as a ligand to synthesize novel niobium(V) complexes. escholarship.org These complexes are designed to be volatile and thermally stable, making them suitable as precursors for the chemical vapor deposition (CVD) or atomic layer deposition (ALD) of niobium oxide (Nb₂O₅) thin films. escholarship.orggoogle.com Niobium oxide is a material with a high dielectric constant and refractive index, making it valuable for applications in capacitors, optical systems, and other electronic devices. mdpi.com The N-alkoxy carboxamide ligand helps to create monomeric niobium complexes with improved volatility, which is crucial for their use in thin-film deposition processes. escholarship.org

Synthesis of Germanium Complexes

The direct synthesis of germanium complexes using this compound has not been extensively reported. However, a closely related pathway involving its thioamide derivative, (Z)-N-methoxy-2,2-dimethylpropanimidothioic acid (mdpaSH), has been successfully employed to create germanium complexes. This process involves a two-step synthesis.

First, the N-alkoxy carboxamide, this compound (mdpaH), is converted to its corresponding N-alkoxy thioamide ligand. This is achieved by reacting the mdpaH with phosphorus pentasulfide (P₂S₅). acs.org The reaction is typically carried out in diethyl ether, where the addition of P₂S₅ to the carboxamide solution leads to the formation of the thioamide. acs.orgnih.gov

Once the N-alkoxy thioamide ligand (mdpaSH) is synthesized and purified, it is then reacted with a germanium precursor to form the desired complex. A common method is an acid-base reaction with germanium bis(trimethylsilyl)amide (Ge[N(SiMe₃)₂]₂). acs.org In this step, the thioamide ligand is added to a hexane (B92381) solution containing the germanium precursor. The reaction mixture is stirred at room temperature, leading to the formation of the germanium complex, Ge(mdpaS)₂. acs.orgnih.gov The final product can be purified by sublimation. nih.gov

| Reactant 1 | Reactant 2 | Product | Reaction Type | Purification |

| This compound (mdpaH) | Phosphorus pentasulfide (P₂S₅) | (Z)-N-methoxy-2,2-dimethylpropanimidothioic acid (mdpaSH) | Thionation | Filtration |

| (Z)-N-methoxy-2,2-dimethylpropanimidothioic acid (mdpaSH) | Germanium bis(trimethylsilyl)amide (Ge[N(SiMe₃)₂]₂) | Bis((Z)-N-methoxy-2,2-dimethylpropanimidothioato)germanium(II) (Ge(mdpaS)₂) | Acid-base | Sublimation |

Table 1: Synthesis of Germanium Complex via Thioamide Derivative

The resulting germanium complex, Ge(mdpaS)₂, is a potential single-source precursor for the synthesis of germanium sulfide (B99878) (GeS) materials, which are of interest for applications in electronics due to their semiconductor properties. acs.org Thermogravimetric analysis of Ge(mdpaS)₂ shows a single-step weight loss, indicating its potential suitability for deposition processes. nih.gov

Synthesis of Chromium Complexes for Thin Films

This compound has been successfully utilized as a ligand for the synthesis of volatile chromium(III) complexes, which serve as single-source precursors for the Metal-Organic Chemical Vapor Deposition (MOCVD) of crystalline chromium oxide (Cr₂O₃) thin films. acs.orgnih.gov

The synthesis of the chromium complex, Tris(N-methoxy-2,2-dimethylpropanamido)chromium(III) (Cr(mdpa)₃), is achieved through a salt elimination reaction. This involves reacting chromium(III) chloride tetrahydrofuran (B95107) complex (CrCl₃·3THF) with the sodium salt of N-methoxy-2,2-dimethylpropanamide (Na(mdpa)). The reaction is typically carried out in dichloromethane (B109758) at room temperature and results in a blue solid product. acs.org The complex can be purified by sublimation. acs.org

| Reactant 1 | Reactant 2 | Product | Yield | Purification |

| CrCl₃·3THF | Sodium N-methoxy-2,2-dimethylpropanamidate (Na(mdpa)) | Tris(N-methoxy-2,2-dimethylpropanamido)chromium(III) (Cr(mdpa)₃) | 71% | Sublimation (50 °C, 0.5 Torr) |

Table 2: Synthesis of Tris(N-methoxy-2,2-dimethylpropanamido)chromium(III)

The synthesized Cr(mdpa)₃ complex exhibits properties that make it an excellent precursor for MOCVD. researchgate.net Single-crystal X-ray diffraction reveals a distorted octahedral geometry. nih.govresearchgate.net Thermogravimetric analysis indicates that the complex undergoes weight loss at 132 °C with no residue remaining at 500 °C, and it has an enthalpy of vaporization estimated to be 25.58 kJ/mol. nih.govresearchgate.net

These characteristics allow for the successful deposition of high-quality, crystalline Cr₂O₃ thin films. acs.org The MOCVD process using Cr(mdpa)₃ as a single-source precursor has been shown to produce films with the desired Cr/O ratio, as confirmed by X-ray photoelectron spectroscopy. nih.govresearchgate.net The crystallinity of the deposited films is confirmed by X-ray diffraction, showing prominent peaks corresponding to the structure of Cr₂O₃. nih.govresearchgate.net

| Parameter | Value/Observation |

| Deposition Technique | Metal-Organic Chemical Vapor Deposition (MOCVD) |

| Precursor | Tris(N-methoxy-2,2-dimethylpropanamido)chromium(III) (Cr(mdpa)₃) |

| Substrate | SiO₂/Si |

| Resulting Film | Crystalline Chromium Oxide (Cr₂O₃) |

| Dominant Cr Oxidation State | +3 |

| Characterization Techniques | SEM, XPS, XRD, Raman Spectroscopy |

Table 3: MOCVD of Chromium Oxide Thin Films

Emerging Applications and Future Research Directions

Role in Green Chemistry and Sustainable Synthesis

The chemical industry's shift towards sustainability has spurred research into greener solvents and more efficient synthetic processes to reduce environmental impact. ucl.ac.uk Amide-based solvents are being investigated as potentially more benign alternatives to traditional, often toxic, polar aprotic solvents.

While there is growing interest in the use of N-alkoxy amides in green and sustainable chemistry, such as in electrochemical reactions rsc.orgrsc.org, specific studies detailing the use of N-Methoxy-N,2-dimethylpropanamide as a direct replacement for traditional industrial solvents are not yet prominent in publicly available research. The exploration of its physical properties, biodegradability, and performance as a solvent medium remains an area for future investigation.

Advanced Materials Science Applications

The synthesis of advanced materials with tailored properties is a cornerstone of modern technology. Precursor molecules that can be reliably transformed into high-performance polymers or inorganic materials are of significant interest.

The use of specific organic molecules as precursors in sol-gel or chemical vapor deposition processes is a common method for producing metal oxide thin films. However, the application of this compound specifically as a precursor for the synthesis of metal oxides like indium oxide (In₂O₃), niobium pentoxide (Nb₂O₅), chromium trioxide (Cr₂O₃), or germanium dioxide (GeO₂) is not documented in the current body of scientific literature. This remains a potential, though unexplored, area of research.

The synthesis of high-performance polymers often requires specialized solvents that can dissolve monomers and facilitate polymerization. While related N-alkoxyamines have found applications in polymer chemistry, particularly in initiating and controlling polymerization processes chimia.ch, the specific use of this compound in the development of high-performance polymers is not extensively reported. This application presents a prospective avenue for future research, contingent on its solvent properties and stability under polymerization conditions.

Medicinal Chemistry and Drug Discovery

Perhaps the most significant emerging role for this compound is as a sophisticated building block in the synthesis of complex, biologically active molecules. Its structure allows for precise chemical modifications, making it a valuable intermediate in multi-step synthetic pathways aimed at drug discovery.

This compound is not typically a final bioactive molecule itself but serves as a crucial intermediate in the assembly of potential therapeutics. Research has demonstrated its utility in the synthesis of compounds targeting infectious diseases and cancer. For instance, it has been used as a starting material in the synthesis of pteridine (B1203161) derivatives, which were investigated for their potential protective effects related to Vibrio cholerae infections. chemicalbook.com

In the field of oncology, the compound was utilized in a synthetic route to create inhibitors of human serine hydroxymethyltransferase (SHMT), an enzyme that is highly upregulated in cancer and is a target for chemotherapy. pnas.org Its role as a reactant in the synthesis of novel antibacterial agents has also been documented in patent literature, highlighting its versatility in constructing diverse molecular frameworks to combat bacterial infections. google.com These examples underscore its importance as a component in the rational design and synthesis of new molecules with therapeutic potential. nih.gov

Table 1: Documented Synthetic Applications of this compound in Medicinal Chemistry

| Target Molecule Class | Therapeutic Area | Role of this compound | Reference |

|---|---|---|---|

| Pteridine Derivatives | Infectious Disease | Synthetic Intermediate | chemicalbook.com |

| SHMT Inhibitors | Oncology | Reactant in multi-step synthesis | pnas.org |

| Novel Benzamides | Antibacterial | Synthetic Building Block | google.com |

| Archazolid A Fragment | Anticancer / Natural Product Synthesis | Weinreb Amide for fragment coupling | tib.eu |

Catalytic Applications

Currently, there is a lack of available research in peer-reviewed scientific literature detailing the direct application of this compound as a catalyst. Its chemical structure as a Weinreb amide suggests its primary utility lies in organic synthesis as a reagent for the controlled formation of ketones from organometallic reagents, rather than as a catalytic species. The stability of the N-methoxy-N-methylamide group generally precludes it from acting as a catalyst in most conventional chemical transformations.

Environmental and Toxicological Considerations in Research

The environmental and toxicological profile of this compound is not extensively studied, with much of the available information derived from safety data sheets (SDS) provided by chemical suppliers. These documents provide initial guidance for handling and safety precautions in a laboratory setting.

According to available safety data, this compound is classified as a substance that can cause skin and serious eye irritation. aksci.com It may also cause respiratory irritation. aksci.com

For the related isomer, 3-Methoxy-N,N-dimethylpropanamide, the safety data sheet indicates it is suspected of damaging fertility or the unborn child and may cause damage to the liver and kidneys through prolonged or repeated exposure. tcichemicals.com While this information pertains to an isomer, it highlights the need for careful handling and assessment of amides in this class.

Q & A

Q. What are the common synthetic routes for preparing N-Methoxy-N,2-dimethylpropanamide, and how can purity be optimized?

this compound is typically synthesized via amidation reactions using reagents like N-methoxy-N-methylamine (Weinreb amine) and acyl chlorides or activated esters. For example, highlights its commercial synthesis at 97% purity, suggesting the use of advanced purification techniques such as flash chromatography or recrystallization. Reaction conditions (e.g., inert atmosphere, temperature control) are critical to minimize side products like hydrolyzed intermediates . Purity optimization may involve spectroscopic validation (e.g., NMR, HRMS) as demonstrated for structurally similar amides in .

Q. What spectroscopic methods are recommended for characterizing this compound?

Key characterization techniques include:

- ¹H/¹³C NMR : To confirm the methoxy (δ ~3.2–3.5 ppm) and dimethyl groups (δ ~1.2–1.5 ppm). provides reference spectra for analogous compounds (e.g., 1b, 1c).

- HRMS : For accurate molecular weight determination (e.g., C₇H₁₅NO₂: [M+H]⁺ calc. 146.1176) .

- IR Spectroscopy : To identify carbonyl (C=O stretch ~1650–1750 cm⁻¹) and methoxy (C-O stretch ~1100 cm⁻¹) groups .

Q. How should this compound be stored to ensure stability?

and emphasize storing the compound in a cool, dry environment under inert gas (e.g., N₂ or Ar) to prevent moisture absorption or oxidative degradation. Compatibility with common lab solvents (e.g., DCM, THF) is noted in , but prolonged exposure to protic solvents (e.g., water, alcohols) should be avoided.

Advanced Research Questions

Q. How can Pd-catalyzed dyotropic rearrangements impact the reactivity of this compound derivatives?

describes Pd-mediated migrative carbofluorination in saturated amides, which could apply to this compound. Dyotropic rearrangements may enable regioselective functionalization at the β-carbon. Researchers should explore ligand selection (e.g., phosphine ligands) and reaction kinetics to control migratory aptitudes .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar propanamide derivatives?

Discrepancies in NMR or HRMS data (e.g., shifts due to substituent effects) can arise, as seen in for compounds 1b vs. 1c. Strategies include:

- Comparative Analysis : Cross-referencing with structurally characterized analogs (e.g., for N-benzyl derivatives).

- Crystallography : Single-crystal X-ray diffraction (as in ) provides unambiguous confirmation.

- Computational Validation : DFT calculations to predict NMR shifts or optimize geometries .

Q. What pharmacological assays are suitable for evaluating bioactivity of this compound derivatives?

and highlight antiproliferative assays (e.g., HeLa cell viability tests) for related propanamides. For mechanistic studies:

- HDAC Inhibition Assays : Fluorometric or colorimetric kits to assess enzyme activity.

- Structure-Activity Relationship (SAR) Studies : Modifying the methoxy or methyl groups and testing cytotoxicity (e.g., IC₅₀ determination) .

Q. How can computational modeling enhance understanding of this compound’s reactivity?

Molecular dynamics (MD) simulations or density functional theory (DFT) can predict:

Q. What are the toxicological risks associated with handling this compound?

and classify similar amides as irritants (skin/eyes) with acute toxicity (oral LD₅₀ data pending). Mandatory precautions include:

- PPE : Gloves, lab coats, and fume hoods.

- First Aid : Immediate rinsing for eye/skin exposure and medical consultation for ingestion .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.